Fmoc-Cit-OH

Vue d'ensemble

Description

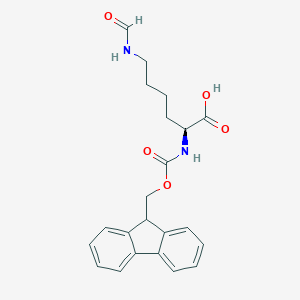

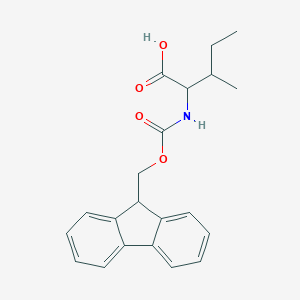

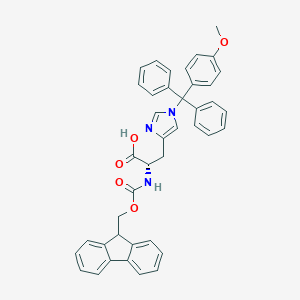

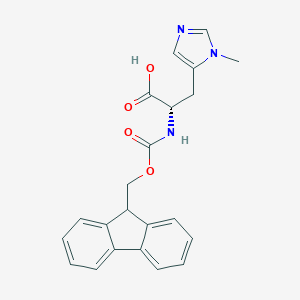

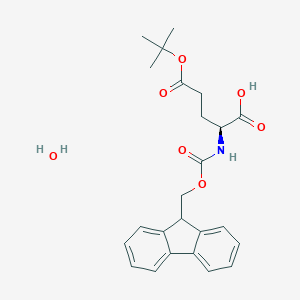

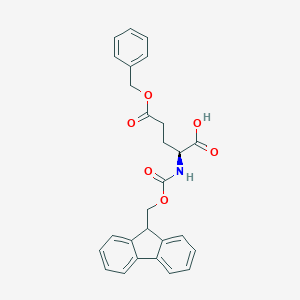

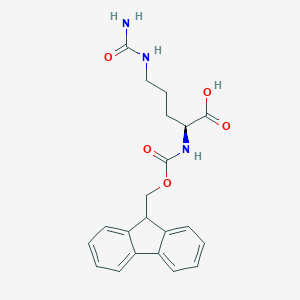

Fmoc-Cit-OH, also known as Nα-Fmoc-Cit-OH, is a derivative of the amino acid citrulline. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound has the molecular formula C21H23N3O5 and a molecular weight of 397.42 g/mol .

Mécanisme D'action

Target of Action

Fmoc-Cit-OH, also known as Fmoc-L-citrulline, is primarily used as a protecting group for amines in peptide synthesis . The primary targets of this compound are the amine groups of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group in this compound acts as a protective group for the amine in the citrulline molecule . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . In this pathway, the Fmoc group serves as a temporary protecting group for the amine at the N-terminus .

Result of Action

The primary result of this compound’s action is the protection of amine groups during peptide synthesis, allowing for the successful construction of peptides without unwanted side reactions . After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the stability of this compound can be affected by temperature, with a recommended storage temperature of 2-8°C .

Analyse Biochimique

Biochemical Properties

Fmoc-Cit-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . The Fmoc group protects the amino group during peptide bond formation, allowing for precise and efficient synthesis . The Fmoc group can be cleaved by secondary amines such as piperidine .

Cellular Effects

It is known that this compound is involved in peptide synthesis, which is a fundamental cellular process .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in peptide synthesis . The Fmoc group serves as a protective group for the amino group during peptide bond formation . This allows for the precise and efficient synthesis of peptides, including those of significant size and complexity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, the Fmoc group can be cleaved off during peptide synthesis, altering the properties of the resulting peptide

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, such as those responsible for peptide bond formation and the cleavage of the Fmoc group .

Subcellular Localization

The subcellular localization of this compound is likely to depend on the specific context and application. For example, during peptide synthesis, this compound would be expected to localize to the site of peptide bond formation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Fmoc-Cit-OH is typically synthesized through solid-phase peptide synthesis (SPPS). The process involves the following steps:

Cleavage and Purification: The product is then cleaved from the resin, isolated, and characterized.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-Cit-OH undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed by base, typically piperidine, which forms a stable adduct with the dibenzofulvene byproduct.

Coupling Reactions: It is commonly used in peptide synthesis where it couples with other amino acids to form peptides.

Common Reagents and Conditions

Piperidine: Used for the removal of the Fmoc group.

Fmoc-Cl:

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions .

Applications De Recherche Scientifique

Fmoc-Cit-OH has a wide range of applications in scientific research:

Peptide Synthesis: It is extensively used in the synthesis of peptides for research and therapeutic purposes.

Protein Engineering: It is used for the site-specific incorporation of citrulline into proteins in mammalian cells.

Biological Studies: It helps in studying the effects of citrullination, a post-translational modification of proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Fmoc-Arg (Pbf)-OH

- Fmoc-Gly-OH

- Fmoc-Glu (OtBu)-OH

- Fmoc-Lys (Boc)-OH

Uniqueness

Fmoc-Cit-OH is unique due to its specific role in citrullination, a post-translational modification that is not performed by other similar compounds. This makes it particularly valuable in studies related to autoimmune disorders and gene regulation .

Propriétés

IUPAC Name |

(2S)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5/c22-20(27)23-11-5-10-18(19(25)26)24-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,28)(H,25,26)(H3,22,23,27)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMSMZSRTIOFOK-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373252 | |

| Record name | Fmoc-L-citrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133174-15-9 | |

| Record name | Fmoc-L-citrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

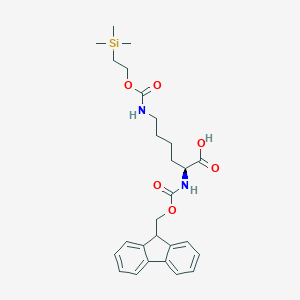

![[(5S)-5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride](/img/structure/B557432.png)